

# Comparative analysis of (3-Amino-4-methoxyphenyl)methanol with other aminophenol isomers

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## Compound of Interest

Compound Name: (3-Amino-4-methoxyphenyl)methanol

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## Comparative Analysis of (3-Amino-4-methoxyphenyl)methanol and its Isomeric Precursors

This guide provides a comprehensive comparison of **(3-Amino-4-methoxyphenyl)methanol** with other fundamental aminophenol isomers. The content is tailored for researchers, scientists, and professionals in drug development, offering objective analysis and supporting experimental data to inform research and development decisions.

## Physicochemical Properties

The physicochemical properties of aminophenols are foundational to their reactivity, solubility, and pharmacokinetic profiles. **(3-Amino-4-methoxyphenyl)methanol** is a derivative of o-aminophenol, featuring a methoxy and a methanol substituent. While specific experimental data for this compound is not extensively available in public literature, its properties can be inferred from its structure and compared with the three primary aminophenol isomers: 2-aminophenol, 3-aminophenol, and 4-aminophenol.

Aminophenols are crystalline solids at room temperature and exhibit amphoteric behavior due to the presence of both a weakly acidic phenolic hydroxyl group and a weakly basic amino

group.[1] Their reactivity is characterized by the interplay of these two functional groups and their positions on the benzene ring.[1] For instance, 2- and 4-aminophenol are readily oxidized, which is a key aspect of their application as photographic developers, whereas 3-aminophenol is relatively stable in air.[1]

Property	(3-Amino-4-methoxyphenyl)methanol	2-Aminophenol (o-aminophenol)	3-Aminophenol (m-aminophenol)	4-Aminophenol (p-aminophenol)
CAS Number	113928-90-8[2]	95-55-6	591-27-5	123-30-8[3]
Molecular Formula	C <sub>8</sub> H <sub>11</sub> NO <sub>2</sub> [2]	C <sub>6</sub> H <sub>7</sub> NO	C <sub>6</sub> H <sub>7</sub> NO	C <sub>6</sub> H <sub>7</sub> NO[4]
Molecular Weight	153.18 g/mol [2]	109.13 g/mol [1]	109.13 g/mol [1]	109.13 g/mol [1] [4]
Appearance	Off-White to Light Brown to Brown Solid[2]	White or reddish-yellow crystals	White crystals	White or reddish-yellow crystals or light brown powder[3]
Solubility	Moderately soluble in alcohols	Soluble in hot water, ethanol, ether	Soluble in hot water, ether, ethanol	Moderately soluble in alcohols, can be recrystallized from hot water[4]

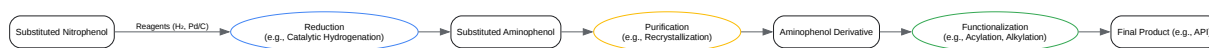
## Synthesis and Chemical Reactivity

The synthesis of aminophenol derivatives often involves the reduction of the corresponding nitrophenol. For instance, a general method for preparing (4-Amino-3-methoxyphenyl)methanol involves the catalytic hydrogenation of 3-Methoxy-4-nitrobenzyl alcohol using a Palladium-on-Carbon (Pd-C) catalyst.[5] This highlights a common synthetic route that can be adapted for various isomers.

The reactivity of the aminophenol core is crucial for its use as an intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). A prominent

example is the acylation of 4-aminophenol to produce paracetamol (acetaminophen).[4] The amino and hydroxyl groups offer multiple sites for chemical modification, making these compounds versatile building blocks in organic synthesis.[6]

## General Synthesis Workflow for Aminophenol Derivatives



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Caption: General synthesis workflow for aminophenol derivatives.

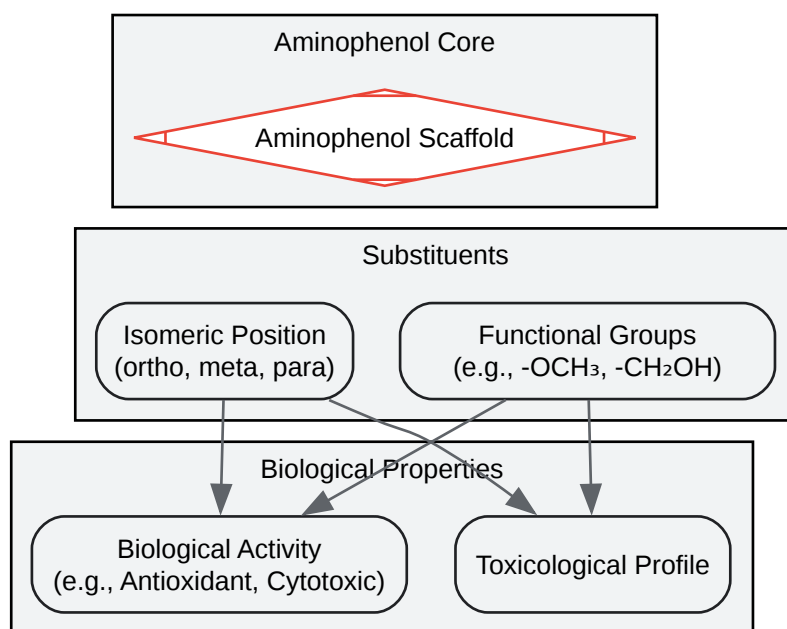
## Biological Activity and Therapeutic Potential

Aminophenol derivatives are of significant interest in medicinal chemistry due to their diverse biological activities.[7][8] These include antioxidant, antimicrobial, and cytotoxic properties.[7][8] While direct biological data for **(3-Amino-4-methoxyphenyl)methanol** is sparse, the activities of related aminophenol derivatives provide valuable insights into its potential applications.

Derivatives of o-aminophenol have demonstrated notable antioxidant activity, with some compounds showing efficacy comparable to or even surpassing standard antioxidants like quercetin.[7][8] Furthermore, certain o-aminophenol derivatives have exhibited moderate cytotoxic effects against various cancer cell lines.[7][8] Similarly, derivatives of p-aminophenol have been investigated for their broad-spectrum antimicrobial and antidiabetic activities.[9] The specific substituents on the aminophenol ring play a crucial role in modulating this biological activity.

Biological Activity	Aminophenol Derivative Class	Key Findings	Reference
Antioxidant	o-Aminophenol derivatives	SC50 values between 18.95 and 34.26 $\mu\text{g/mL}$ ; some derivatives showed superior activity to quercetin.	[7][8]
Antimicrobial	o-Nitrophenol derivatives	Weak activity with MIC values ranging from 100 to 200 $\mu\text{g/mL}$ .	[7][8]
Antimicrobial	p-Aminophenol derivatives	Broad-spectrum activity against Gram-positive and Gram-negative bacteria.	[9]
Cytotoxic	o-Aminophenol derivatives	Moderate inhibitory effects on KB, HepG2, A549, and MCF7 cancer cell lines.	[7][8]
Antidiabetic	p-Aminophenol derivatives	Significant inhibition of $\alpha$ -amylase (93.2%) and $\alpha$ -glucosidase (73.7%).	[9]

## Conceptual Structure-Activity Relationship (SAR)



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Caption: Conceptual SAR for aminophenol derivatives.

## Experimental Protocols

### Synthesis of Acetaminophen from p-Aminophenol

This protocol outlines the laboratory synthesis of acetaminophen, a common derivative of p-aminophenol.

Materials:

- p-Aminophenol (2.1 g)
- Deionized water (35 mL)
- Concentrated hydrochloric acid (1.5 mL)
- Decolorizing charcoal (Norit) (0.1 g, if needed)
- Sodium acetate trihydrate (2.5 g)

- Acetic anhydride (2.0 mL)

#### Procedure:

- In a 125-mL Erlenmeyer flask, combine p-aminophenol with water and concentrated hydrochloric acid. Swirl to dissolve the amine as its hydrochloride salt.[\[10\]](#)
- If the solution is dark, add decolorizing charcoal, heat on a steam bath for a few minutes, and filter.[\[10\]](#)
- Prepare a buffer solution by dissolving sodium acetate trihydrate in water.[\[10\]](#)
- Warm the filtered p-aminophenol hydrochloride solution and add the buffer solution in one portion with swirling.[\[10\]](#)
- Immediately add acetic anhydride while continuing to swirl the solution.[\[10\]](#)
- Cool the reaction mixture in an ice bath to induce crystallization of acetaminophen.[\[10\]](#)
- Collect the crude product by vacuum filtration using a Büchner funnel.[\[10\]](#)
- Recrystallize the crude product from hot water to obtain pure acetaminophen.[\[10\]](#)

## HPLC Method for Analysis of 4-Aminophenol

This protocol describes a high-performance liquid chromatography (HPLC) method for the quantification of 4-aminophenol, which is often an impurity in paracetamol preparations.

#### Instrumentation:

- HPLC system with a UV or diode array detector
- Zorbax SB-Aq column (50 × 4.6 mm, 5 µm) or equivalent

#### Mobile Phase:

- Mobile Phase A: 1.1 g/L sodium octanesulfonate in water, pH adjusted to 3.2 with phosphoric acid.[\[11\]](#)

- Mobile Phase B: Methanol.[[11](#)]

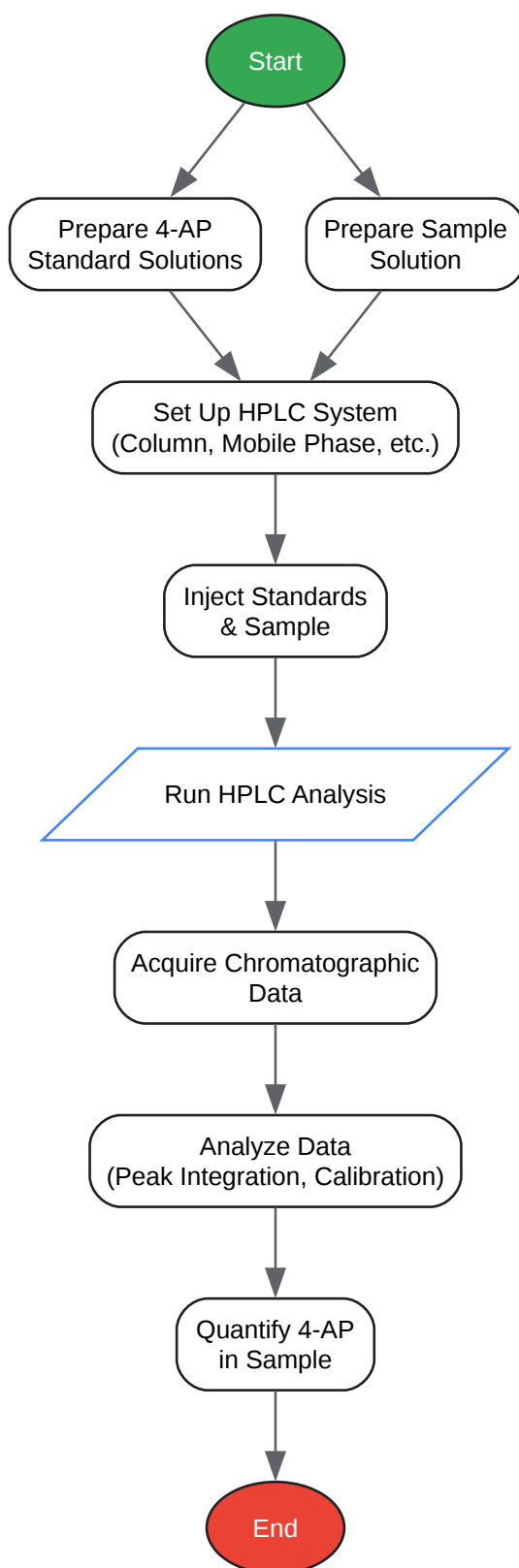
#### Chromatographic Conditions:

- Flow Rate: 1.0 mL/min
- Column Temperature: 40 °C
- Detection Wavelength: 225 nm or 275 nm[[11](#)][[12](#)]
- Injection Volume: Appropriate volume based on standard and sample concentrations
- Elution: Gradient elution may be required to achieve optimal separation.[[11](#)]

#### Procedure:

- Prepare standard solutions of 4-aminophenol at known concentrations.[[11](#)]
- Prepare sample solutions by dissolving the test substance in a suitable solvent mixture (e.g., methanol/water).[[11](#)]
- Inject the standard and sample solutions into the HPLC system.
- Record the chromatograms and determine the peak area for 4-aminophenol.
- Quantify the amount of 4-aminophenol in the sample by comparing its peak area to the calibration curve generated from the standard solutions.

## Workflow for HPLC Analysis of 4-Aminophenol



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Caption: Workflow for HPLC analysis of 4-aminophenol.



In conclusion, while **(3-Amino-4-methoxyphenyl)methanol** is a structurally interesting derivative of aminophenol, a comprehensive understanding of its comparative performance requires further experimental investigation. The data on its parent isomers and other derivatives provide a solid foundation for predicting its properties and potential applications in drug discovery and development. The provided protocols offer standardized methods for the synthesis and analysis of related compounds, which can be adapted for the study of **(3-Amino-4-methoxyphenyl)methanol**.

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